molecular formula C23H30N2O5 B3166032 Fmoc-NH-PEG3-C2-NH2 CAS No. 906126-25-8

Fmoc-NH-PEG3-C2-NH2

Cat. No. B3166032
CAS RN: 906126-25-8
M. Wt: 414.5 g/mol
InChI Key: OCFJCJMJGCYMMZ-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG3-C2-NH2 is a linear heterobifunctional PEG reagent with Fmoc protected amine and a free amine . It is a useful crosslinking reagent with a PEG spacer .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 414.49 and its molecular formula is C23H30N2O5 .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 414.49 and its molecular formula is C23H30N2O5 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Peptide Synthesis and Bioconjugation : Fmoc has been instrumental in the synthesis of large peptide segments. For example, Boll et al. (2014) utilized a PEG-based resin for the synthesis of large peptide thioesters, enabling the total synthesis of a 97 amino-acid long SUMO-1-SEA peptide thioester surrogate and a functional and reversible SUMO-1 peptide conjugate (Boll et al., 2014).

  • Enhanced Drug Delivery : Zhang et al. (2014) reported that a PEG-Fmoc conjugate serves as an effective nanocarrier for paclitaxel, a chemotherapeutic agent, demonstrating high loading capacity, excellent stability, and low systemic toxicity (Zhang et al., 2014).

  • Surface Modification for Bioanalytical Applications : Brockman et al. (1999) demonstrated a multistep surface modification procedure using Fmoc and PEG modifiers to create DNA arrays on gold surfaces for studying protein-DNA interactions via surface plasmon resonance imaging (Brockman et al., 1999).

  • Development of Functional Materials : Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, highlighting their applications in cell cultivation, drug delivery, and bio-templating (Tao et al., 2016).

  • Nanoparticle Functionalization : Sung et al. (2004) described solid-phase reactions for synthesizing monofunctionalized gold nanoparticles using Fmoc, which is crucial for creating linear nanoparticle arrays through peptide linkage systems (Sung et al., 2004).

  • Wound Healing Applications : Zhang et al. (2019) developed a hybrid hydrogel using PEG-based Fmoc-FF peptide hybrid polyurethane for wound healing, demonstrating high drug loading capacity and sustained release, which is significant for tissue engineering applications (Zhang et al., 2019).

Safety and Hazards

Fmoc-NH-PEG3-C2-NH2 is not classified as a hazardous substance or mixture .

Future Directions

Fmoc-NH-PEG3-C2-NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It holds great promise for applications in biomedicine such as drug delivery systems . The synthesized nanocarriers have a great potential for drug delivery systems, with high loading capacity, and excellent complex stability in water critical for biocompatibility .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFJCJMJGCYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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